molecular formula C11H9FN2O B8392146 1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde

1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde

Cat. No. B8392146
M. Wt: 204.20 g/mol
InChI Key: PNWBKDCEDBHBDD-UHFFFAOYSA-N
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Patent
US07153874B2

Procedure details

(1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (6.51 g, 33.9 mmol) was dissolved in 100 mL methanol. Potassium carbonate (7.81 g, 56.5 mmol) was added. A solution of 1-(4-fluoro-phenyl)-2-methyl-1H-imidazole-4-carbaldehyde (5.77 g, 45 mmol) in 100 mmol methanol was added dropwise at RT. The reaction mixture was stirred at RT overnight. The solvent was evaporated. The residue was taken up in 150 mL water and extracted three times with ethyl acetate (150 mL each). The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→0:100 gradient) and the desired compound was obtained as a white solid (3.81 g, 67%), MS: m/e=200.1 (M+). 1-(3,4-Dichloro-phenyl)-4-ethynyl-2-methyl-1H-imidazole (IV-2) [MS: m/e=252.1 (M+)] was prepared in accordance with the method of example IV-1 from 3,4-dichloroaniline.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two
Quantity
5.77 g
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
solvent
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
COP([C:7](=[N+:11]=[N-])[C:8](=O)[CH3:9])(=O)OC.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]2[CH:30]=C(C=O)N=[C:27]2[CH3:33])=[CH:22][CH:21]=1>CO>[C:8]([C:7]1[N:11]=[C:27]([CH3:33])[N:26]([C:23]2[CH:24]=[CH:25][C:20]([F:19])=[CH:21][CH:22]=2)[CH:30]=1)#[CH:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.51 g
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5.77 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(=NC(=C1)C=O)C
Name
Quantity
100 mmol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (150 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→0:100 gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C=1N=C(N(C1)C1=CC=C(C=C1)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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